molecular formula C20H43NO2 B14245361 1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- CAS No. 519753-32-3

1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl-

Cat. No.: B14245361
CAS No.: 519753-32-3
M. Wt: 329.6 g/mol
InChI Key: WDYIFOMXHWICLM-UHFFFAOYSA-N
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Description

1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- is a complex organic compound with the molecular formula C20H43NO2. It is characterized by the presence of multiple functional groups, including primary amine and hydroxyl groups. This compound is of significant interest in various fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by amination and hydroxylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including those involved in inflammation and oxidative stress. It may act on receptors such as PPAR-γ and influence the expression of genes related to cellular metabolism and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- is unique due to its combination of amine and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

519753-32-3

Molecular Formula

C20H43NO2

Molecular Weight

329.6 g/mol

IUPAC Name

2-amino-3,7,11,15-tetramethylhexadecane-1,3-diol

InChI

InChI=1S/C20H43NO2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(21)15-22/h16-19,22-23H,6-15,21H2,1-5H3

InChI Key

WDYIFOMXHWICLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CO)N)O

Origin of Product

United States

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